molecular formula C9H13ClN2O2S B2592190 Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate hydrochloride CAS No. 76629-19-1

Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate hydrochloride

Cat. No.: B2592190
CAS No.: 76629-19-1
M. Wt: 248.73
InChI Key: OMMIDCCQBACYBF-UHFFFAOYSA-N
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Description

Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate hydrochloride is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate hydrochloride typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions often include refluxing in an appropriate solvent to facilitate the formation of the imidazo[2,1-b][1,3]thiazole system.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.

Scientific Research Applications

Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific biological pathways. For example, its anticancer activity may be attributed to its ability to interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate hydrochloride is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural feature can influence its reactivity and biological activity, making it distinct from other imidazo[2,1-b][1,3]thiazole derivatives.

Properties

IUPAC Name

ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH/c1-2-13-8(12)5-7-6-14-9-10-3-4-11(7)9;/h6H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMIDCCQBACYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC2=NCCN12.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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